molecular formula C12H4Cl4O B1345171 2,3,4,7-Tetrachlorodibenzofuran CAS No. 83704-31-8

2,3,4,7-Tetrachlorodibenzofuran

Cat. No.: B1345171
CAS No.: 83704-31-8
M. Wt: 306 g/mol
InChI Key: BROFYOSLFHTGCQ-UHFFFAOYSA-N
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Description

2,3,4,7-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and potential toxicity. This compound is part of the chlorinated benzofuran family, which includes various congeners with different numbers and positions of chlorine atoms. This compound is not commercially produced but is often found as an unwanted by-product in the manufacturing of chlorinated compounds and during combustion processes .

Biochemical Analysis

Biochemical Properties

2,3,4,7-Tetrachlorodibenzofuran plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins involved in detoxification processes. One of the key enzymes it interacts with is cytochrome P450, which is responsible for the oxidative metabolism of many xenobiotics. The interaction between this compound and cytochrome P450 leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing oxidative stress and cellular damage . Additionally, this compound can interact with the aryl hydrocarbon receptor, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, particularly those mediated by the aryl hydrocarbon receptor. Activation of this receptor by this compound leads to changes in gene expression, including the upregulation of detoxification enzymes such as cytochrome P450 . This compound can also affect cellular metabolism by inducing oxidative stress, which can disrupt mitochondrial function and energy production. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, potentially contributing to its toxic effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. Upon entering the cell, it binds to the aryl hydrocarbon receptor, leading to its activation and subsequent translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences, promoting the transcription of genes involved in xenobiotic metabolism . Additionally, the reactive intermediates formed during the metabolism of this compound by cytochrome P450 can covalently bind to cellular macromolecules, causing oxidative damage and disrupting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential for degradation. Studies have shown that this compound can persist in biological systems, leading to long-term effects on cellular function. For example, prolonged exposure to this compound can result in sustained activation of the aryl hydrocarbon receptor and continuous upregulation of detoxification enzymes . Additionally, the degradation of this compound can produce metabolites that may have their own toxic effects, further complicating its impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may induce mild oxidative stress and upregulation of detoxification enzymes without causing significant toxicity. At higher doses, this compound can cause severe oxidative damage, disrupt cellular metabolism, and induce apoptosis . Threshold effects have been observed, where a certain dose is required to elicit a measurable biological response. Toxic or adverse effects, such as liver damage and immunotoxicity, have been reported at high doses in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be further processed by phase II detoxification enzymes, such as glutathione S-transferases . These enzymes conjugate the reactive intermediates with glutathione, facilitating their excretion from the cell. The metabolic flux of this compound can affect the levels of various metabolites, potentially disrupting cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Due to its lipophilicity, it can accumulate in lipid-rich tissues, such as adipose tissue and the liver . Transporters, such as ATP-binding cassette transporters, may facilitate the efflux of this compound and its metabolites from cells, influencing its localization and accumulation. The distribution of this compound within the body can impact its overall toxicity and persistence.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can localize to the endoplasmic reticulum, where cytochrome P450 enzymes are abundant, facilitating its metabolism . Additionally, it may accumulate in mitochondria, leading to oxidative stress and disruption of mitochondrial function. Post-translational modifications, such as phosphorylation, can also affect the targeting and activity of proteins involved in the metabolism and detoxification of this compound.

Chemical Reactions Analysis

2,3,4,7-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide and hydroxide ions. The major products formed depend on the specific reaction conditions but often involve the cleavage of C-O or C-Cl bonds .

Scientific Research Applications

2,3,4,7-Tetrachlorodibenzofuran has been extensively studied due to its environmental impact and potential health effects. Research applications include:

Comparison with Similar Compounds

2,3,4,7-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds like 2,3,7,8-tetrachlorodibenzofuran and other congeners with different chlorine substitutions . Compared to its analogs, this compound has unique toxicological properties due to its specific chlorine substitution pattern. Similar compounds include:

  • 2,3,7,8-Tetrachlorodibenzofuran
  • 1,2,3,4-Tetrachlorodibenzofuran
  • 1,2,3,7,8-Pentachlorodibenzofuran

These compounds share similar environmental persistence and toxicological profiles but differ in their specific chemical reactivity and biological effects .

Properties

IUPAC Name

2,3,4,7-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-2-6-7-4-8(14)10(15)11(16)12(7)17-9(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROFYOSLFHTGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(C(=C(C=C23)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232544
Record name 2,3,4,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-31-8
Record name 2,3,4,7-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,7-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z881H17NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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